molecular formula C16H20O B049145 4-(1-Adamantyl)phenol CAS No. 29799-07-3

4-(1-Adamantyl)phenol

Cat. No. B049145
CAS RN: 29799-07-3
M. Wt: 228.33 g/mol
InChI Key: KZMYFIUFUAOZHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1-Adamantyl)phenol is primarily achieved through the Friedel-Crafts reaction, which involves the alkylation of phenol with 1-bromoadamantane. This process has been optimized to produce adamantyl-substituted phenolic polymers with varying properties based on the reaction conditions, such as the amount of paraformaldehyde, reaction time, and catalysts used (Jensen, Grimsley, & Mathias, 1996).

Molecular Structure Analysis

The molecular structure of 4-(1-Adamantyl)phenol has been characterized using various spectroscopic methods. Its adamantyl group attachment to the phenol moiety introduces rigidity and significantly influences the compound's physical and chemical properties. This structural aspect is crucial in its applications in polymer synthesis and material science.

Chemical Reactions and Properties

4-(1-Adamantyl)phenol participates in various chemical reactions, including polymerization and the formation of cyclic compounds. Its unique structure enables the synthesis of polymers with high glass transition temperatures and thermal stability. The compound's ability to undergo specific reactions has been explored for synthesizing polyimides and polyamides with desirable thermal and mechanical properties (Kwak, Yeon, & Yoon, 2006).

Physical Properties Analysis

The physical properties of 4-(1-Adamantyl)phenol, such as its solubility, melting point, and glass transition temperature, are significantly influenced by its adamantyl group. This influence is evident in the synthesis of polymers and materials where the compound acts as a precursor. Its role in enhancing the thermal stability and glass transition temperatures of polymers is particularly noted.

Chemical Properties Analysis

The chemical properties of 4-(1-Adamantyl)phenol, including its reactivity and stability, are critical in its applications across various fields. Its thermal stability has been extensively studied, showing that it surpasses that of related compounds such as 4-tert-butylphenol. The rate constants and parameters for its thermal degradation have been determined, highlighting its superior stability (Shakun et al., 2020).

Scientific Research Applications

Petroleum Chemistry

  • Summary of Application : 4-(1-Adamantyl)phenol has been studied for its thermal stability in the temperature range of 703–753 K . The modification of organic compounds and polymers with adamantane and its derivatives imparts additional resistance against extreme mechanical impacts to materials and increases their thermo-oxidative stability .
  • Methods of Application : The thermal stability of 4-(1-adamantyl)phenol has been studied in the temperature range of 703–753 K. The components of the thermolysis reaction mixture have been identified, and the rate constants and parameters of the Arrhenius equation for the thermal degradation of the compound under study have been calculated .
  • Results or Outcomes : It has been found that the thermal stability of 4-(1-adamantyl)phenol significantly surpasses that of 4-tert-butylphenol .

Synthesis of Heat-Resistant Polymers

  • Summary of Application : 4-(1-Adamantyl)phenol can be used as a monomer for the synthesis of highly heat-resistant polyarylates, polyarylene ethers, and functional polymers such as polyarylsulfones .
  • Methods of Application : The specific methods of application would depend on the type of polymer being synthesized. Typically, this would involve a polymerization reaction where 4-(1-Adamantyl)phenol is combined with other monomers under specific conditions to form the desired polymer .
  • Results or Outcomes : The resulting polymers are expected to have high thermal stability due to the incorporation of the adamantyl group .

Synthesis of Adamantyl-Substituted Chromium (III) Complex

  • Summary of Application : 4-(1-Adamantyl)phenol may be used in the synthesis of adamantyl-substituted chromium (III) complex .
  • Methods of Application : The specific methods of application would involve a series of chemical reactions to form the adamantyl-substituted chromium (III) complex .
  • Results or Outcomes : The resulting complex could potentially be used as a catalyst for enantioselective hetero-Diels-Alder reactions .

Synthesis of Diamond-Like Bulky Polymers

  • Summary of Application : 4-(1-Adamantyl)phenol can be used as a starting material for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods of Application : The specific methods of application would depend on the type of polymer being synthesized. This would typically involve a series of chemical reactions where 4-(1-Adamantyl)phenol is combined with other monomers under specific conditions to form the desired polymer .
  • Results or Outcomes : The resulting polymers are expected to have high thermal stability and resistance against extreme mechanical impacts due to the incorporation of the adamantyl group .

Synthesis of Thermally Stable Lubricating Oils

  • Summary of Application : 4-(1-Adamantyl)phenol can be used in the synthesis of thermally stable lubricating oils for gas turbine power plants and as cable oil in view of strong electrical insulation properties .
  • Methods of Application : The specific methods of application would involve a series of chemical reactions to form the thermally stable lubricating oils .
  • Results or Outcomes : The resulting lubricating oils are expected to have high thermal stability and strong electrical insulation properties .

Synthesis of Epoxy Resins

  • Summary of Application : 4-(1-Adamantyl)phenol can be used in the synthesis of epoxy resins based on 1,3-bis(4-hydroxyphenyl)adamantane .
  • Methods of Application : The specific methods of application would involve a series of chemical reactions to form the epoxy resins .
  • Results or Outcomes : The resulting epoxy resins are expected to have increased hardness, thermal stability, and improved dielectric properties .

Safety And Hazards

The safety data sheet for 4-(1-Adamantyl)phenol indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-(1-adamantyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMYFIUFUAOZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183938
Record name 4-(1-Adamantyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Adamantyl)phenol

CAS RN

29799-07-3
Record name 4-(1-Adamantyl)phenol
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Record name 29799-07-3
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Record name 4-(1-Adamantyl)phenol
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Record name 4-(1-Adamantyl)phenol
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Record name 4-(1-ADAMANTYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
T Nose, T Tokunaga, Y Shimohigashi - Toxicology letters, 2009 - Elsevier
We established a novel screening method to survey endocrine-disrupting chemicals by means of in silico docking calculations. Endocrine disruptors target the human nuclear receptor, …
Number of citations: 26 www.sciencedirect.com
JJ Jensen, M Grimsley… - Journal of Polymer Science …, 1996 - Wiley Online Library
4‐(1‐Adamantyl)phenol was synthesized via Friedel‐Crafts reaction of 1‐bromoadamantane and phenol. Substitution in the phenol para position forces polymerization to occur only in …
Number of citations: 43 onlinelibrary.wiley.com
N Wang, R Wang, X Shi, G Zou - Beilstein Journal of Organic …, 2012 - beilstein-journals.org
A clean process has been developed for the synthesis of 2-adamantylphenol derivatives through adamantylation of substituted phenols with adamantanols catalyzed by commercially …
Number of citations: 15 www.beilstein-journals.org
EA Shokova, VV Kovalev - Russian Journal of General Chemistry, 2008 - Springer
Selective [1+1]-cyclization of 4-(1-adamantyl)-2,6-diformylphenol with 1,3-bis(aminoalkyl)-adamantane under high dilution conditions in methanol was used to synthesize a new type of …
Number of citations: 3 link.springer.com
WA Sokolenko, NM Svirskaya, AI Rubailo - Russian Chemical Bulletin, 2011 - Springer
A reaction of 2-iodophenol and 2-iodoanisole with 1-adamantanol in trifluoroacetic acid gives the corresponding 4-(1-adamantyl) derivatives. Similar adamantylation of 4-iodophenol …
Number of citations: 1 link.springer.com
DM Dudikova, NO Vrynchanu, VI Nosar - Biologija, 2018 - lmaleidykla.lt
Derivatives of 4-(1-adamantyl)-phenol are a promising class of antimicrobials affecting the structural integrity and functions of the bacterial cell membrane. The functioning of …
Number of citations: 1 www.lmaleidykla.lt
SM Kwak, JH Yeon, TH Yoon - Journal of Polymer Science Part …, 2006 - Wiley Online Library
A novel diamine, bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide (mDAATPPO), was synthesized via the Williamson ether reaction of 4‐(1‐adamantyl)phenol …
Number of citations: 47 onlinelibrary.wiley.com
LJ Mathias, J Jensen, K Thigpen, J McGowen… - Polymer, 2001 - Elsevier
Three 4-(1-adamantyl)phenyl methacrylate monomers were synthesized from 4-(1-adamantyl)phenol derivatives which were obtained by Friedel–Crafts alkylation of phenol, 2-…
Number of citations: 12 www.sciencedirect.com
Y Yamakoshi, Y Otani, S Fujii, Y ENDo - … and Pharmaceutical Bulletin, 2000 - jstage.jst.go.jp
The ability of certain chemicals to mimic the effects of natural steroid hormones and their potential to disrupt the delicate balance of the endocrine system in animals has attracted much …
Number of citations: 18 www.jstage.jst.go.jp
Y Xia, Q Duan, BH Zhao, DF Li, RB Hou - Medicinal Chemistry, 2016 - ingentaconnect.com
Hypoxia inducible factor-1 (HIF-1) is a key mediator during cancer cells to adapt tumor hypoxic condition. In this study, a series of adamantane-based compounds were synthesized and …
Number of citations: 2 www.ingentaconnect.com

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